molecular formula C13H13N B1610531 4-Methyl-3-phenylaniline CAS No. 13480-37-0

4-Methyl-3-phenylaniline

Cat. No.: B1610531
CAS No.: 13480-37-0
M. Wt: 183.25 g/mol
InChI Key: COYWNBKOPFAEDG-UHFFFAOYSA-N
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Description

4-Methyl-3-phenylaniline is an organic compound with the molecular formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol . It is a derivative of aniline, featuring a methyl group at the 4-position and a phenyl group at the 3-position of the aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-phenylaniline can be synthesized through several methods. One common approach involves the nitration of 4-methyl-3-phenylbenzene followed by reduction of the nitro group to an amine . Another method includes the direct nucleophilic substitution of halogenated precursors with aniline derivatives .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitro compounds or palladium-catalyzed amination reactions. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenylaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, influencing biochemical processes. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable in targeted applications where specific interactions are required .

Properties

IUPAC Name

4-methyl-3-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYWNBKOPFAEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482275
Record name 6-Methyl-biphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13480-37-0
Record name 6-Methyl-biphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13480-37-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a dried flask was added 3-bromo-4-methyl-phenylamine (1 g, 5.37 mmol), phenyl boronic acid (2.62 g, 21.5 mmol), aqueous Na2CO3 (2M, 21.5 mL, 43 mmol), ethanol (21.5 mL), and toluene (43 mL). The flask was sparged with Ar, and Pd(PPh3)4 (1.55 g, 1.34 mmol) was added. The reaction mixture was stirred and heated at 80° for 18 hrs, then cooled to room temperature. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate. The organic layer was washed with water and brine, then dried over MgSO4. The solvent was removed in vacuo and the residue was purified via column chromatography (SiO2, 5% DCM/hexane) to afford a yellow oil (463 mg, 47%). This was directly used in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
catalyst
Reaction Step Two
Name
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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